![molecular formula C24H29N3O7S2 B2844429 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325987-47-1](/img/structure/B2844429.png)

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

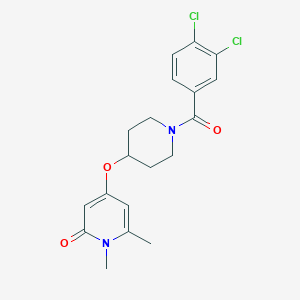

The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide” has a molecular formula of C24H29N3O7S2. It has an average mass of 535.633 Da and a monoisotopic mass of 535.144714 Da .

Molecular Structure Analysis

This compound contains a total of 66 bonds, including 34 non-H bonds, 15 multiple bonds, 14 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 secondary amide (aromatic), 2 ethers (aliphatic), 2 ethers (aromatic), and 1 sulfonamide (thio-/dithio-) .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Aromatic Polyamides

The synthesis and characterization of aromatic polyamides featuring s-triazine rings within the main chain have been studied. These polyamides were synthesized via low-temperature interfacial polycondensation, demonstrating inherent viscosities ranging from 0.16–1.06 dL/g. Such materials exhibit excellent solubility in polar solvents and do not lose weight below 350°C under nitrogen, suggesting their potential for high-performance material applications (Sagar et al., 1997).

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These derivatives showcase a spectrum of activity against both gram-positive and gram-negative species, highlighting the role of electron-donating groups such as hydroxyl and amino groups in enhancing antimicrobial efficacy. This research underscores the potential of thiazole-based compounds in antimicrobial applications (Chawla, 2016).

Sulfonamide Inhibitors for Carbonic Anhydrases

Research into sulfonamide inhibitors reveals their effectiveness against various carbonic anhydrase isoenzymes, with compounds showing nanomolar half maximal inhibitory concentration (IC50) values. This highlights the potential for developing selective inhibitors targeting specific isoenzymes for therapeutic applications, further demonstrating the versatility of sulfonamide derivatives in medicinal chemistry (Supuran et al., 2013).

Synthesis and Biological Activity of Anthranilic Diamides

Anthranilic diamides containing methoxy and benzothiazole have shown anti-CMV activities and antitumor activity toward PC3 cells in vitro. This indicates the potential of such compounds in developing new therapeutic agents for treating viral infections and cancer (Yuguoa, 2012).

Novel Sulfonated Nanofiltration Membranes

Innovative sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment, showcasing improved water flux due to enhanced surface hydrophilicity. These membranes demonstrate the importance of sulfonated aromatic diamine monomers in water permeation and dye rejection, offering promising applications in water purification and treatment processes (Liu et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O7S2/c1-31-13-11-27(12-14-32-2)36(29,30)19-8-5-17(6-9-19)23(28)26-24-25-20(16-35-24)18-7-10-21(33-3)22(15-18)34-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOOKQRQZRENSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2844348.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2844349.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)

![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2844357.png)

![N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2844359.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2844365.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)